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Compound of Interest

Compound Name: 4-Morpholinobenzaldehyde

Cat. No.: B072404

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the
compound 4-Morpholinobenzaldehyde (CAS No. 1204-86-0), a valuable intermediate in
organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) profiles, offering a critical resource for compound verification,
quality control, and further research and development.

Molecular Structure and Properties

e IUPAC Name: 4-(morpholin-4-yl)benzaldehyde
e Molecular Formula: C11H13NO2[1][2]

e Molecular Weight: 191.23 g/mol [1][2]
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e Structure:
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Spectroscopic Data Summary

The following sections present the quantitative spectral data for 4-Morpholinobenzaldehyde,

organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The spectra were acquired in deuterated chloroform (CDCIs).[3]

Table 1: *H NMR Spectral Data for 4-Morpholinobenzaldehyde (Solvent: CDCI3)[3]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
9.81 Singlet (s) 1H
CHO)
Aromatic protons (Ar-
7.75 Doublet (d) 2H
H)
Aromatic protons (Ar-
6.91 Doublet (d) 2H
H)
) Morpholine protons (-
3.87 Triplet (t) 4H
CH2-0-)
] Morpholine protons (-
3.32 Triplet (t) 4H

CH2-N-)

Table 2: 13C NMR Spectral Data for 4-Morpholinobenzaldehyde (Solvent: CDCI3)[3]
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Chemical Shift (6, ppm) Assighment

190.5 Aldehyde carbonyl carbon (C=0)

155.0 Aromatic carbon attached to Nitrogen (C-N)
132.2 Aromatic carbons ortho to the aldehyde group
126.8 Aromatic carbon attached to the aldehyde group
1115 Aromatic carbons meta to the aldehyde group
66.5 Morpholine carbons adjacent to Oxygen (-CH2-

O-)

Morpholine carbons adjacent to Nitrogen (-CHz-
N-)

47.6

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data is consistent
with a KBr pellet sample preparation method.[1]

Table 3: Principal IR Absorption Bands for 4-Morpholinobenzaldehyde

Functional Group

Wavenumber (cm~?) Intensity .

Assignment

) Aldehyde C-H Stretch (Fermi

~2850, ~2750 Medium

doublet)

C=0 Stretch (Aromatic
~1685 - 1705 Strong

Aldehyde)
~1600, ~1520 Medium C=C Aromatic Ring Stretch
~1235 Strong Aryl-N Stretch

C-O-C Stretch (Ether linkage in
~1115 Strong

morpholine)
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Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the molecule. The data below corresponds to Electron lonization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data (m/z) for 4-Morpholinobenzaldehyde

m/z (mass-to-charge ratio)  Relative Intensity Assighment
191 High [M]*, Molecular lon
[M-H]*, Loss of the aldehydic
190 Moderate
hydrogen
[M-CHOJ]*, Loss of the formyl
162 Moderate
group
] Fragment from cleavage within
133 High o
the morpholine ring
] Fragment from cleavage within
132 High

the morpholine ring

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectral data

presented above.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 4-Morpholinobenzaldehyde is accurately
weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

« Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette
directly into a 5 mm NMR tube to remove any particulate matter.

o Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 400 or 500 MHz
instrument). The magnetic field is shimmed to achieve homogeneity.
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e 1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio.

e 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The solvent
signal (CDCIs at 77.16 ppm) is used as a secondary reference.[3]

IR Spectroscopy (KBr Pellet Method)

o Sample Preparation: Approximately 1-2 mg of 4-Morpholinobenzaldehyde is combined with
~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.

o Grinding: The mixture is thoroughly ground in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: The powder is transferred to a pellet die and compressed under high
pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

o Data Acquisition: A background spectrum of the empty sample compartment is recorded. The
KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer (e.g.,
Bruker Tensor 27).[1] The spectrum is recorded, typically in the range of 4000-400 cm~1.

Mass Spectrometry (GC-MS)

o Sample Introduction: A dilute solution of 4-Morpholinobenzaldehyde in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume is injected into
the gas chromatograph (GC).

o Chromatographic Separation: The sample is vaporized and carried by a helium carrier gas
through a capillary column (e.g., a mid-polar column) to separate it from any impurities.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing
ionization and fragmentation (Electron lonization, El).

e Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a quadrupole).
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+ Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from compound synthesis or acquisition to
final structural confirmation using the spectroscopic techniques described.

Sample Preparation

4-Morpholinobenzaldehyde Sample

Dissolve in CDCI3 Grind with KBr

Filter into NMR Tube Press into Pellet Dl IR S

uisition

Inject & Acquire Spectrum
(GC-MS)

Acquire 1H & 13C Spectra
(NMR Spectrometer)

Acquire Spectrum
(FT-IR Spectrometer)

Data Analysis & Interpretation

Y
Analyze Chemical Shifts, Identify Functional Analyze Molecular lon
Multiplicity, Integration Group Absorptions & Fragmentation Pattern

A4

Structural Confirmation

Click to download full resolution via product page

Workflow for the spectroscopic analysis of 4-Morpholinobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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morpholinobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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